(7-Methoxy-1,3-dioxaindan-5-yl)methanesulfonyl chloride
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Overview
Description
(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is an organic compound that belongs to the class of methanesulfonyl chlorides. These compounds are often used as intermediates in organic synthesis due to their reactivity with various nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride typically involves the reaction of (7-Methoxy-2H-1,3-benzodioxol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for methanesulfonyl chlorides often involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride can undergo various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: Reacts with water to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding sulfonyl compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine or triethylamine as a base, anhydrous conditions.
Hydrolysis: Aqueous conditions, often acidic or basic to catalyze the reaction.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Sulfonamides: From reaction with amines.
Sulfonate Esters: From reaction with alcohols.
Sulfonothioates: From reaction with thiols.
Sulfonic Acid: From hydrolysis.
Scientific Research Applications
(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of drugs due to its reactivity.
Material Science: Used in the modification of polymers and other materials to introduce sulfonyl functional groups.
Biochemistry: May be used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog used widely in organic synthesis.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, used for similar purposes.
Trifluoromethanesulfonyl Chloride: A more reactive analog due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is unique due to the presence of the methoxy and benzodioxole groups, which can impart specific reactivity and properties to the compound. This makes it useful in specialized applications where these functional groups are beneficial.
Properties
Molecular Formula |
C9H9ClO5S |
---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO5S/c1-13-7-2-6(4-16(10,11)12)3-8-9(7)15-5-14-8/h2-3H,4-5H2,1H3 |
InChI Key |
VTNLTSSBHBBNMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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